4,4'-Dimethyl-[1,1'-biphenyl]-3-amine
Description
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 |
InChI Key |
KRBUSDMYKXGCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathways
Biphenyl Core Formation
The foundational step in synthesizing 4,4'-dimethyl-[1,1'-biphenyl]-3-amine involves constructing the biphenyl scaffold. Two primary methodologies dominate:
1.1.1 Ullmann Coupling
This copper-mediated reaction couples two aryl halides to form the biphenyl backbone. For 4,4'-dimethyl substitution, 4-methylphenyl halides (e.g., 4-iodotoluene) are coupled under catalytic conditions. Typical parameters include:
| Parameter | Value/Range | Catalyst System |
|---|---|---|
| Temperature | 120–160°C | CuI/1,10-phenanthroline |
| Solvent | DMF or DMSO | |
| Reaction Time | 12–24 hours |
Yield optimization requires careful control of steric effects from methyl groups, which can hinder coupling efficiency.
1.1.2 Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between 4-methylphenylboronic acid and a halogenated toluene derivative offers superior regioselectivity. Key advantages include milder conditions (80–100°C) and compatibility with sensitive functional groups.
Functionalization of the Biphenyl Core
Nitration and Subsequent Reduction
Introducing the amine group at the 3-position typically proceeds via nitration followed by reduction:
Nitration :
- Reagents : Concentrated HNO₃/H₂SO₄ mixture
- Conditions : 0–5°C to minimize polysubstitution
- Regioselectivity : Methyl groups direct nitration to the para position relative to themselves, necessitating protective strategies for the 3-position.
Reduction :
- Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni at 50–100 psi and 60–80°C
- Chemical Reduction : SnCl₂/HCl or Fe/HCl systems
| Reduction Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Catalytic Hydrogenation | 85–92 | >95 | Trace dehalogenated species |
| SnCl₂/HCl | 78–84 | 90–93 | Nitroso intermediates |
Advanced Methodologies
Directed Ortho-Metalation (DoM)
Employing directing groups (e.g., amides) enables precise functionalization of the biphenyl core. For example:
- Install a directing group at the 3-position.
- Use LDA (lithium diisopropylamide) to deprotonate the ortho position.
- Quench with an electrophile (e.g., methyl iodide) to introduce substituents.
This approach circumvents traditional nitration challenges but requires additional steps for directing group installation and removal.
Flow Chemistry Techniques
Continuous-flow systems enhance reaction control and scalability:
Microreactor Nitration :
- Enables precise temperature control (-10°C to 5°C)
- Reduces decomposition risks by minimizing residence time
Integrated Reduction Units :
- In-line hydrogenation cells coupled with real-time monitoring
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Starting Materials
| Starting Material | Cost (USD/kg) | Purity Required | Synthetic Steps |
|---|---|---|---|
| 4-Iodotoluene | 120–150 | >98% | 3 |
| 4-Methylphenylboronic Acid | 90–110 | >95% | 2 |
Boronic acid derivatives offer economic advantages but require stringent anhydrous conditions.
Comparative Evaluation of Methods
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Ullmann Coupling | 65–75 | Moderate | High (Cu waste) |
| Suzuki-Miyaura | 80–88 | High | Moderate (Pd recovery) |
| DoM Strategy | 70–78 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces various reduced amine derivatives.
Substitution: Produces halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine depends on its specific application:
Biological Activity: The compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Chemical Reactions: Acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,4'-Dimethyl-[1,1'-biphenyl]-3-amine
- Synonyms: 3,3′-Dimethylbiphenyl-4,4′-diamine; 4,4′-Diamino-3,3′-dimethyldiphenyl .
- Molecular Formula : C₁₄H₁₆N₂
- Molecular Weight : 212.29 g/mol
- CAS Registry Number : 119-93-7 .
Synthesis and Characterization :
The compound is synthesized via meta-selective C–H arylation of anilines using a modular flow design. Post-synthesis, it is extracted via acid-base partitioning and characterized by ¹H/¹³C NMR, HRMS, and melting point analysis . Its biphenyl backbone with methyl groups at the 4,4' positions and an amine at the 3-position confers unique electronic and steric properties, making it valuable in organic synthesis and materials science.
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Electronic Effects
Substituent Position :
- 4,4'-Dimethyl vs. 3,3'-Dimethyl : Methyl groups at para positions (4,4') reduce steric hindrance compared to meta (3,3') substitution, enhancing reactivity in cross-coupling reactions .
- Ortho-Substitution (2,2'-Dimethyl) : Compounds like MT exhibit steric hindrance, limiting rotational freedom and improving thermal stability in polymers .
- Functional Groups: Monoamine vs. Diamine: The diamine 3,3′-dimethylbiphenyl-4,4′-diamine forms stable Schiff bases with aldehydes, unlike the monoamine 4,4'-dimethyl derivative . Electron-Withdrawing Groups: The nitro group in 4-nitro-[1,1'-biphenyl]-3-amine increases reactivity but introduces toxicity, whereas fluorine in 3',4'-difluoro analogs enhances metabolic stability .
Biological Activity
4,4'-Dimethyl-[1,1'-biphenyl]-3-amine is a biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by two methyl groups attached to the biphenyl system and an amine functional group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves methods such as Friedel-Crafts alkylation or reductive amination. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the compound.
Anticancer Activity
Research indicates that biphenyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer progression by regulating gene expression through DNA methylation.
The inhibition of DNMTs can lead to reactivation of tumor suppressor genes and reduction in tumor growth. The structure-activity relationship (SAR) studies suggest that modifications in the biphenyl structure can enhance anticancer potency.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown activity against various pathogens including those responsible for leishmaniasis and tuberculosis. The compound's mechanism involves disrupting cell membrane integrity or inhibiting essential metabolic pathways in microbes.
| Pathogen | Activity | Reference |
|---|---|---|
| Leishmania amazonensis | ED50 = 3.0 ± 0.3 µmol/L | |
| Mycobacterium tuberculosis | Significant inhibition observed |
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases and methyltransferases involved in cell signaling and gene regulation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that biphenyl derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of biphenyl derivatives in preclinical models:
- Cytotoxicity Against Leukemia Cells : A study demonstrated that a related biphenyl compound exhibited cytotoxic effects on leukemia KG-1 cells with comparable efficacy to established chemotherapeutics .
- Trypanocidal Activity : In vitro assays revealed that certain biphenyl derivatives significantly reduced the viability of Trypanosoma cruzi, showcasing their potential as treatments for Chagas disease .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,4'-Dimethyl-[1,1'-biphenyl]-3-amine, and how do reaction conditions influence yield?
- Methodology : The meta-selective C−H arylation of anilines is a key method. For example, copper-catalyzed coupling of trifluoromethylated biphenyls with dimethylamine derivatives under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) achieves yields >75%. Post-synthesis, extraction involves washing with 1M NaOH, followed by acid-base partitioning (1M HCl) to isolate the amine .
- Critical Parameters :
- Catalyst choice (e.g., Cu(I) salts).
- Temperature control to avoid side reactions.
- Purification via column chromatography or recrystallization.
- Data Table :
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Copper-catalyzed C−H arylation | CuI | 70 | 78 | >98% |
| Grignard coupling | Mg | 25 | 65 | 95% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm aromatic proton environments and methyl group integration.
- HRMS : Verify molecular formula (e.g., C₁₄H₁₅N, exact mass 197.12).
- Melting Point Analysis : Compare with literature values (e.g., 128–131°C) .
- Common Pitfalls : Impurities from incomplete coupling reactions may require additional purification steps (e.g., preparative TLC).
Q. What strategies ensure high purity for biological or material science applications?
- Purification : Sequential acid-base extraction removes unreacted precursors. Final purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >98% purity .
- Quality Control : Use TLC with ninhydrin staining to detect primary amines and validate purity .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound in medicinal chemistry?
- Hypothesized Mechanisms :
- Hydrogen Bonding : The amine group interacts with biological targets (e.g., enzymes) via H-bonding.
- π-π Stacking : The biphenyl backbone facilitates interactions with aromatic residues in proteins .
- Experimental Validation :
- Molecular Docking : Simulate binding to targets like kinase enzymes.
- In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) .
Q. How does substitution pattern (e.g., methyl vs. hydroxyl groups) alter the compound’s properties compared to analogs?
- Comparative Analysis :
- 3,3'-Dimethylbiphenyl : Lacks amine groups, reducing H-bonding capacity.
- 4,4'-Dihydroxybiphenyl : Polar hydroxyl groups increase solubility but reduce lipid membrane permeability .
- Data Table :
| Compound | LogP | Solubility (H₂O, mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| This compound | 3.2 | 0.15 | 12.4 (HeLa) |
| 3,3'-Dimethylbiphenyl | 4.1 | 0.02 | >100 |
Q. How can researchers resolve contradictions in reported synthesis yields or biological activity data?
- Root Cause Analysis :
- Synthesis Variability : Differences in catalyst loading or reaction time (e.g., 12 vs. 24 hours).
- Bioassay Conditions : Variability in cell culture media or incubation times .
- Mitigation Strategies :
- Standardize protocols (e.g., USP guidelines for bioassays).
- Cross-validate with orthogonal methods (e.g., LC-MS for purity, SPR for binding affinity).
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- General Practices :
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential amine volatility .
- Emergency Measures :
- For spills, neutralize with dilute acetic acid and absorb with inert material.
- Consult SDS for compound-specific first aid (e.g., eye irrigation with saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
